molecular formula C7H5BrClNO2 B1334974 1-(Bromomethyl)-2-chloro-4-nitrobenzene CAS No. 42533-63-1

1-(Bromomethyl)-2-chloro-4-nitrobenzene

Cat. No.: B1334974
CAS No.: 42533-63-1
M. Wt: 250.48 g/mol
InChI Key: MBLOVZIAFQVXIN-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis

The significance of 1-(Bromomethyl)-2-chloro-4-nitrobenzene in organic synthesis stems from its role as a versatile electrophilic building block. The presence of the bromomethyl group provides a primary site for nucleophilic substitution (Sₙ2) reactions, making it an effective alkylating agent. nih.gov This allows for the covalent attachment of the 2-chloro-4-nitrobenzyl moiety to a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reactivity is fundamental to the construction of more elaborate molecules.

While specific documented syntheses using this exact isomer are not prevalent in readily available literature, the utility of its structural motifs is well-established. For instance, nitroaromatic compounds are crucial intermediates in the production of dyes, pesticides, and pharmaceuticals. mdpi.com Similarly, nitrobenzyl bromides, such as the related 2-nitrobenzyl bromide and 4-nitrobenzyl bromide, are widely used as intermediates and protecting groups in the synthesis of complex organic molecules, including active pharmaceutical ingredients. guidechem.comketonepharma.comgoogle.com The 2-chloro-4-nitrobenzyl group can be introduced into a target molecule and later modified; for example, the nitro group can be reduced to an amine, which can then be used for further functionalization, such as the formation of amides or the construction of heterocyclic rings. smolecule.com Therefore, this compound is recognized as a potentially valuable intermediate for synthesizing substituted anilines, benzaldehydes, and other functionalized benzene (B151609) derivatives.

Historical Trajectory of Research on Nitrobenzene (B124822) Derivatives

Research into nitrobenzene and its derivatives has a rich history dating back to the 19th century. Nitrobenzene itself was first synthesized in 1834, and its commercial production began in 1856, primarily to meet the demand for aniline (B41778) in the burgeoning synthetic dye industry. Throughout the late 19th and early 20th centuries, research was heavily focused on the reduction of nitroarenes to form anilines, which served as precursors to a vast array of colorful dyes.

As the chemical industry evolved, so did the scope of research on nitrobenzene derivatives. In the mid-20th century, their application expanded into the agrochemical and pharmaceutical sectors. mdpi.com Scientists began exploring the diverse reactivity of these compounds beyond simple reduction. The introduction of other functional groups, such as halogens and alkyl halides, onto the nitrobenzene scaffold created a new class of multifunctional intermediates. Research began to focus on the selective manipulation of these groups to build complex molecular frameworks. Chlorinated nitroaromatic compounds, in particular, became important building blocks for synthesizing industrial chemicals, pesticides, and drugs. mdpi.com In more recent decades, the environmental impact and biodegradation of nitroaromatic compounds have also become a significant area of study, with research dedicated to understanding their persistence and developing methods for their remediation. mdpi.com

Structural Features and Their Implications for Chemical Reactivity

The chemical behavior of this compound is a direct consequence of the interplay between its three key functional groups: the nitro group, the chloro group, and the bromomethyl group.

The Nitro Group (-NO₂): This is a powerful electron-withdrawing group, both through resonance and inductive effects. Its presence significantly deactivates the benzene ring towards electrophilic aromatic substitution. When such reactions do occur, the nitro group acts as a meta-director. Conversely, and more importantly for this compound's utility, the strong deactivation of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions relative to the nitro group.

The Chloro Group (-Cl): As a halogen, the chloro group is also electron-withdrawing via induction but can donate electron density through resonance. It is a deactivating group but directs incoming electrophiles to the ortho and para positions. In the context of this compound, the chlorine atom is positioned ortho to the nitro group. This positioning makes the carbon to which it is attached highly electron-deficient and a potential site for nucleophilic aromatic substitution, where the chloride ion would act as the leaving group.

The Bromomethyl Group (-CH₂Br): This group is the most reactive site on the molecule for many common transformations. The carbon atom is benzylic, meaning it is directly attached to the benzene ring. This position makes the bromine atom an excellent leaving group in nucleophilic substitution reactions (typically Sₙ2). The high reactivity is due to the ability of the benzene ring to stabilize the transition state of the reaction. This makes the compound a potent alkylating agent, readily reacting with various nucleophiles to form a new carbon-nucleophile bond.

The combined effect of these groups creates a molecule with distinct reactive sites. The bromomethyl group is the primary site for alkylation reactions under standard nucleophilic conditions. The aromatic ring itself is generally resistant to electrophilic attack but is activated for potential nucleophilic attack, particularly at the position of the chlorine atom, due to the powerful activating effect of the para-nitro group.

Table 2: Reactivity Profile of Functional Groups

Functional GroupPositionRole in ReactivityCommon Reactions
-NO₂ 4Strong electron-withdrawing group; activates ring for SₙAr.Reduction to amine (-NH₂)
-Cl 2Potential leaving group in SₙAr reactions.Nucleophilic Aromatic Substitution
-CH₂Br 1Highly reactive electrophilic site.Nucleophilic Substitution (Sₙ2)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-nitrobenzene
Source PubChem
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InChI

InChI=1S/C7H5BrClNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLOVZIAFQVXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60195325
Record name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
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Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42533-63-1
Record name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
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Record name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
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Record name 1-(Bromomethyl)-2-chloro-4-nitrobenzene
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Record name 1-(bromomethyl)-2-chloro-4-nitrobenzene
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Synthetic Methodologies and Strategies

Multi-Step Synthetic Sequences Incorporating Aromatic and Benzylic Functionalization

Nitration of Toluene: Toluene undergoes electrophilic aromatic substitution with a mixture of nitric and sulfuric acid. The methyl group is an activating ortho-, para-director, leading to a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481). The desired 4-nitrotoluene isomer is then separated.

Chlorination of 4-Nitrotoluene: The separated 4-nitrotoluene is subjected to electrophilic chlorination. In this step, the activating effect of the methyl group (ortho-directing) overrides the deactivating, meta-directing effect of the nitro group. This results in the selective introduction of a chlorine atom at the position ortho to the methyl group, yielding 2-chloro-4-nitrotoluene.

Benzylic Bromination: The final step is the free-radical bromination of the methyl group of 2-chloro-4-nitrotoluene, as detailed previously, using NBS and a radical initiator. This step exclusively functionalizes the benzylic position without further substitution on the aromatic ring.

This sequence ensures the correct placement of all three substituents (chloro, nitro, and bromomethyl) on the benzene (B151609) ring through the careful application of fundamental principles of organic synthesis, including directing group effects in electrophilic substitutions and the unique reactivity of benzylic positions in radical reactions.

Emerging Synthetic Techniques for Enhanced Efficiency

While traditional batch methods are effective, recent advancements in synthetic chemistry offer more efficient, safer, and environmentally friendly alternatives.

Continuous Flow Chemistry: Benzylic bromination can be performed in continuous flow reactors. semanticscholar.orgorganic-chemistry.orgacs.org These systems use transparent tubing and photochemical initiation (e.g., with a compact fluorescent lamp), which allows for uniform irradiation and precise temperature control. semanticscholar.orgorganic-chemistry.org This method enhances safety, particularly on a larger scale, and can be more efficient than batch photochemical reactors. acs.org Furthermore, it allows for the use of alternative solvents like acetonitrile (B52724), avoiding hazardous chlorinated solvents like CCl₄. semanticscholar.orgorganic-chemistry.orgorganic-chemistry.org

Photocatalysis: Visible-light photoredox catalysis is an emerging technique for initiating radical halogenations. mdpi.com Using photocatalysts like Eosin Y, these methods can perform benzylic C-H bromination under mild conditions, often without the need for an inert atmosphere or anhydrous solvents. mdpi.com This approach aligns with the principles of green chemistry by reducing energy consumption and using less hazardous reagents.

Ultrasound and Microwave-Assisted Synthesis: Sonication (ultrasound) and microwave irradiation are other techniques used to enhance reaction efficiency. nih.govresearchgate.netajrconline.org Ultrasound can accelerate reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govrsc.org Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. ajrconline.orgnih.govorganic-chemistry.org These methods offer significant advantages in terms of speed and energy efficiency compared to conventional heating. beilstein-journals.org

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are the predominant class of transformations for 1-(bromomethyl)-2-chloro-4-nitrobenzene. The specific pathway followed—substitution at the benzylic position versus the aromatic ring—depends largely on the reaction conditions and the nature of the nucleophile.

The bromomethyl group (-CH₂Br) is a primary benzylic halide, which makes it highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. The carbon atom is electrophilic due to the attached bromine, a good leaving group. Furthermore, the adjacent benzene (B151609) ring stabilizes the SN2 transition state through π-orbital overlap, significantly accelerating the reaction rate compared to a typical primary alkyl halide. In these reactions, the bromide ion is displaced by a wide range of nucleophiles.

The benzylic carbon of this compound is a prime target for attack by external nucleophiles. This SN2 reaction is a versatile method for introducing a variety of functional groups onto the benzylic position. The reaction proceeds readily with both strong and moderately weak nucleophiles. For instance, soft nucleophiles like azide (B81097) ions and hard nucleophiles such as alkoxides can effectively displace the bromide. researchgate.net The general scheme involves the direct displacement of the bromide leaving group by the incoming nucleophile in a single, concerted step.

Common intermolecular SN2 reactions at the benzylic position are summarized in the table below.

NucleophileReagent ExampleProduct ClassGeneral Reaction Conditions
Azide Ion (N₃⁻)Sodium Azide (NaN₃)Benzylic AzidePolar aprotic solvents (e.g., DMSO, DMF) at room temperature. chemspider.com
Hydroxide/Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)Benzylic EtherAlcohol solvent (e.g., Methanol) at low to ambient temperatures. researchgate.net
Carboxylate (RCOO⁻)Sodium Acetate (CH₃COONa)Benzylic EsterPolar aprotic solvents (e.g., DMF).
Amines (RNH₂, R₂NH)Ammonia, Primary/Secondary AminesBenzylic AmineOften requires a non-nucleophilic base to neutralize HBr byproduct. google.com
Cyanide Ion (CN⁻)Sodium Cyanide (NaCN)Benzylic NitrilePolar aprotic solvents.

The electrophilic nature of the benzylic carbon also allows it to participate in intramolecular nucleophilic substitution reactions, leading to the formation of cyclic structures. For such a reaction to occur, the starting material must first be modified to contain a tethered nucleophile positioned appropriately to attack the benzylic carbon. This strategy is a powerful tool in the synthesis of various heterocyclic compounds.

The process typically involves a two-step sequence:

An initial intermolecular SN2 reaction on this compound with a bifunctional reagent (containing both a nucleophile and a latent nucleophilic site).

A subsequent intramolecular SN2 reaction where the tethered nucleophile attacks the benzylic carbon, displacing an internal leaving group or closing a ring.

For example, reaction with a molecule like an amino alcohol could lead to an intermediate that, upon activation, cyclizes to form a nitrogen- or oxygen-containing ring. Mechanistic studies on related 2-nitrobenzyl systems show that intramolecular redox and cyclization can lead to the formation of heterocyclic compounds like cinnolines. nih.govrsc.org

While the bromomethyl group is highly reactive towards SN2 reactions, the aromatic ring itself can undergo nucleophilic substitution via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamentally different from SN2 as it involves attack on an sp²-hybridized carbon of the benzene ring. wikipedia.org SNAr reactions are typically challenging for simple aryl halides but are feasible in this molecule due to the presence of strong electron-withdrawing substituents.

The SNAr mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, the aryl chloride), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. mdpi.com This step is usually the slow, rate-determining step because it disrupts the aromaticity of the ring. stackexchange.com

Elimination: The leaving group (chloride) departs, restoring the aromaticity of the ring and yielding the substitution product.

The feasibility of an SNAr reaction on this compound is critically dependent on the activating effect of its electron-withdrawing groups (EWGs). For SNAr to occur, the aromatic ring must be "electron-poor" to be attractive to an incoming nucleophile.

Nitro Group (-NO₂): The nitro group, located para to the chlorine atom, is a powerful activating group. It withdraws electron density from the ring through both the inductive (-I) and resonance (-M) effects. Crucially, its resonance effect allows it to delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the first step. doubtnut.comshaalaa.com The presence of one or more nitro groups at the ortho and/or para positions dramatically increases the reactivity of an aryl halide towards nucleophilic substitution. shaalaa.comwikipedia.org

The combined effect of the para-nitro and ortho-chloro substituents makes the aromatic ring significantly more electrophilic than chlorobenzene (B131634) or even p-nitrochlorobenzene, thus enhancing its potential to undergo SNAr reactions under appropriate conditions. doubtnut.comshaalaa.com

The molecule contains two different halogen atoms, a benzylic bromine and an aryl chlorine, whose efficacy as a leaving group is highly dependent on the reaction mechanism.

In SN2 Reactions (at the Bromomethyl Moiety): The C-Br bond is weaker and bromide (Br⁻) is a more stable anion than chloride (Cl⁻), making bromide a better leaving group. The typical reactivity order for SN2 reactions is R-I > R-Br > R-Cl > R-F. quora.com Therefore, nucleophilic attack will overwhelmingly occur at the benzylic carbon, displacing the bromide.

In SNAr Reactions (on the Aromatic Ring): Should conditions favor an SNAr reaction, the aryl chlorine would be the leaving group. In this mechanism, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. stackexchange.com Consequently, the leaving group ability does not follow the SN2 trend. The SNAr reactivity order is often F > Cl ≈ Br > I. wikipedia.orgnih.gov This inverted trend is attributed to the high electronegativity of the lighter halogens. The strong inductive effect of the halogen polarizes the carbon-halogen bond, making the carbon atom more electrophilic and stabilizing the developing negative charge in the Meisenheimer complex. stackexchange.comnih.gov Thus, for a potential SNAr reaction on this molecule, the aryl chloride is a sufficiently good leaving group due to the powerful activation provided by the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of such reactions on a substituted benzene ring are governed by the electronic and steric effects of the existing substituents.

In the case of this compound, the primary directing influences for electrophilic aromatic substitution arise from the chloro and nitro groups directly attached to the benzene ring.

The nitro group (-NO₂) is a potent deactivating group. chemguide.co.uklibretexts.org It strongly withdraws electron density from the benzene ring through both the inductive effect (-I) and the resonance effect (-R). atlas.org This electron withdrawal makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. total-synthesis.com The resonance structures of nitrobenzene (B124822) show a buildup of positive charge at the ortho and para positions, which repels incoming electrophiles. organic-chemistry.org Consequently, the nitro group is a meta-director. chemguide.co.ukorganic-chemistry.org

The bromomethyl group (-CH₂Br) , being attached to the ring via a methylene (B1212753) bridge, does not participate directly in resonance with the π-system. Its primary influence is a weak, deactivating inductive effect.

When multiple substituents are present on a benzene ring, the position of a new electrophile is determined by the cumulative directing effects of the existing groups. stackexchange.com In this compound, the chloro group at C-2 directs incoming electrophiles to its ortho (C-3) and para (C-5) positions. The nitro group at C-4 directs incoming electrophiles to its meta positions (C-3 and C-5).

Therefore, both the chloro and nitro groups reinforce the direction of electrophilic attack to the C-3 and C-5 positions.

Position C-3: This position is ortho to the chloro group and meta to the nitro group.

Position C-5: This position is para to the chloro group and meta to the nitro group.

Substitution at the position between two existing groups in a meta-relationship is generally disfavored due to steric hindrance. stackexchange.com In this molecule, the C-3 position is flanked by the chloro and bromomethyl groups, which could introduce some steric hindrance. The C-5 position is adjacent to the nitro group. The final product distribution between substitution at C-3 and C-5 would depend on the specific electrophile and reaction conditions, with steric factors playing a significant role. masterorganicchemistry.com Generally, when directing groups oppose each other, the more powerfully activating group dictates the orientation; however, in this case, both groups are deactivating but their directing effects are cooperative. stackexchange.com

Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
SubstituentPositionElectronic EffectActivating/DeactivatingDirecting EffectFavored Positions for Substitution
-ClC-2-I, +RWeakly DeactivatingOrtho, ParaC-3, C-5
-NO₂C-4-I, -RStrongly DeactivatingMetaC-3, C-5
-CH₂BrC-1-IWeakly DeactivatingN/A (not directly on the ring)N/A

Reduction Reactions of the Nitro Group

The reduction of the nitro group is a fundamental transformation in the chemistry of nitroaromatic compounds, providing a route to various nitrogen-containing functionalities.

The nitro group of this compound can be reduced using a variety of catalytic methods. A common approach is catalytic hydrogenation, which involves the use of hydrogen gas and a metal catalyst. psu.edu Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are frequently employed. organic-chemistry.org

A significant challenge in the reduction of halogenated nitroarenes is the potential for hydrodehalogenation, where the halogen substituent is reductively cleaved. nih.gov The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group while preserving the chloro and bromomethyl functionalities. For instance, Pd/C is a highly active catalyst that can sometimes promote dehalogenation. nih.gov In such cases, catalyst poisons like diphenylsulfide can be used to selectively reduce other functionalities without affecting halogens. organic-chemistry.org

Alternative methods to catalytic hydrogenation include transfer hydrogenation, where a hydrogen donor molecule such as hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) is used in the presence of a catalyst. organic-chemistry.orgnih.gov Metal-based systems, such as iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid), are also widely used for the reduction of nitroarenes and can be more chemoselective. orgoreview.com The use of an acidic catalytic medium can help inhibit dehalogenation during the hydrogenation of chloronitrobenzene compounds. google.com

Organocatalytic methods for nitro reduction have also been developed, offering metal-free alternatives. organic-chemistry.org

Common Catalytic Methods for Nitro Group Reduction
MethodCatalyst/ReagentHydrogen SourceKey Features
Catalytic HydrogenationPd/C, Pt/C, Raney NiH₂ gasHighly efficient, but may cause dehalogenation. psu.edunih.gov
Transfer HydrogenationPd/C, Fe, NiHydrazine hydrate, Ammonium formateAvoids handling of H₂ gas, can be highly selective. nih.gov
Metal/Acid ReductionFe/HCl, Sn/HCl, Zn/AcOHProtic solventClassic method, often good for chemoselectivity. orgoreview.com
OrganocatalysisVarious organic moleculesVariousMetal-free approach. organic-chemistry.org

The complete reduction of the nitro group in this compound yields the corresponding aniline (B41778) derivative, 4-amino-2-(bromomethyl)-1-chlorobenzene. Achieving this transformation selectively without affecting the chloro and bromomethyl groups is a key synthetic objective.

Several bromo, chloro, and iodo-substituted nitroarenes have been successfully and selectively reduced to their corresponding halogenated anilines using hydrazine hydrate in the presence of Pd/C. organic-chemistry.org This method is often mild and efficient. The use of iron-based catalyst systems with formic acid as the reducing agent has also demonstrated good to excellent yields for the conversion of nitroarenes to anilines, tolerating a broad range of reducible functional groups, including halides. organic-chemistry.org

The reduction of nitroarenes is believed to proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. orgoreview.com Under conditions that favor complete reduction, these intermediates are rapidly converted to the final amine product.

The reduction of nitroarenes can be controlled to yield intermediate products other than the amine. Under specific conditions, particularly in alkaline or neutral media, the condensation of intermediates like nitrosobenzene (B162901) and phenylhydroxylamine can lead to the formation of azoxy, azo, and hydrazo compounds. researchgate.net

For example, the reduction of nitrobenzenes in an alkaline medium using reducing agents like zinc dust or iron can lead to the formation of hydrazobenzenes. google.com The reduction of aromatic nitro compounds with reagents such as lead and triethylammonium (B8662869) formate has been used to synthesize symmetrically substituted azo compounds. researchgate.net An efficient system using Fe/CaCl₂ has been reported for both the reduction of nitroarenes and the reductive cleavage of azo compounds by catalytic transfer hydrogenation. organic-chemistry.org

Therefore, by carefully selecting the reducing agent and controlling the reaction pH, the reduction of this compound could potentially be directed to form the corresponding symmetrical azo or hydrazo derivatives. These reactions would involve the coupling of two molecules of the starting material through the reduced nitrogen functionalities.

Metal-Catalyzed Cross-Coupling Reactions

This compound is a substrate with significant potential for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both a highly reactive benzylic bromide and a less reactive aryl chloride allows for potential chemoselective transformations. Generally, the C(sp³)–Br bond of the bromomethyl group is more susceptible to oxidative addition to a low-valent metal catalyst (like palladium(0)) than the C(sp²)–Cl bond. This difference in reactivity can, in principle, allow for selective coupling at the benzylic position while leaving the aryl chloride moiety intact for subsequent transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond. libretexts.orgyonedalabs.comnih.gov While the outline specifies potential with an "aryl bromide," the subject molecule contains a benzylic bromide and an aryl chloride. The benzylic bromide is the more likely site for Suzuki-Miyaura coupling under typical conditions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater ease of oxidative addition at a benzylic position. lookchem.comnih.gov

The catalytic cycle for the coupling at the benzylic position would proceed via the established mechanism for Suzuki-Miyaura reactions. libretexts.org This involves the oxidative addition of the benzylic bromide to a Pd(0) complex, followed by transmetalation with an organoboron reagent (e.g., a boronic acid) in the presence of a base, and concluding with reductive elimination to yield the diarylmethane product and regenerate the Pd(0) catalyst. Electron-withdrawing groups on the benzylic halide, such as the nitro group in the target molecule, can influence the reaction rates. lookchem.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescription
Oxidative Addition The Pd(0) catalyst inserts into the carbon-bromine bond of the bromomethyl group to form a Pd(II) intermediate.
Transmetalation The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.
Reductive Elimination The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene through the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base. diva-portal.orgorganic-chemistry.org While typically applied to aryl or vinyl halides, Heck-type reactions with benzylic halides are also known. nih.govnih.gov For this compound, the benzylic bromide is the more reactive site for this transformation. The reaction with an alkene, such as a styryl group analog, would lead to the formation of a new C-C bond at the benzylic position, yielding a substituted allylbenzene (B44316) derivative.

The mechanism involves the oxidative addition of the benzylic bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base. diva-portal.orgnih.gov The regioselectivity of the alkene insertion and the potential for isomerization of the resulting double bond are key considerations in this reaction. nih.gov

The Stille reaction creates a new carbon-carbon bond by coupling an organic halide with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the benzylic bromide in this compound is expected to be significantly more reactive than the aryl chloride. The reaction would likely proceed selectively at the C(sp³)–Br bond.

The catalytic cycle of the Stille reaction is analogous to other palladium-catalyzed cross-couplings. wikipedia.orgnih.gov It begins with the oxidative addition of the benzylic bromide to Pd(0). The subsequent step is transmetalation, where the organic group from the organostannane reagent is transferred to the palladium(II) complex. The cycle is completed by reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. The toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.org

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, are powerful methods for the formation of aryl amines from aryl halides. libretexts.orgwikipedia.orgorganic-chemistry.org In the case of this compound, the aryl chloride is a potential site for C-N bond formation. However, benzylic halides can also undergo amination reactions. The chemoselectivity of a C-N coupling reaction with this substrate would be highly dependent on the specific catalyst system and reaction conditions employed. It is conceivable that conditions could be found to favor amination at the aryl chloride position, particularly with ligands designed to promote the challenging oxidative addition to aryl chlorides. nih.gov

The general mechanism for the Buchwald-Hartwig amination of the aryl chloride would involve oxidative addition of the C-Cl bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. organic-chemistry.orgsigmaaldrich.comnih.govacs.orgacs.org A key feature of this reaction is the requirement for an activating agent, typically a fluoride (B91410) source like TBAF, to form a hypervalent silicon species that facilitates transmetalation. This methodology has been successfully applied to the coupling of benzylic halides with aryltrialkoxysilanes to produce diarylmethanes. organic-chemistry.orgacs.org

Given this precedent, the benzylic bromide of this compound would be the expected reactive site. The reaction mechanism follows the standard cross-coupling pathway: oxidative addition of the C-Br bond to Pd(0), fluoride-activated transmetalation from the organosilane, and reductive elimination. This method offers an advantage in that organosilanes are generally non-toxic and stable. organic-chemistry.org

Table 2: Comparison of Metal-Catalyzed Cross-Coupling Reactions

ReactionNucleophileElectrophile Site (Predicted)Key Features
Suzuki-Miyaura OrganoboronBenzylic BromideMild conditions, non-toxic boron reagents. yonedalabs.com
Heck AlkeneBenzylic BromideForms a C-C bond with an alkene. organic-chemistry.org
Stille OrganotinBenzylic BromideTolerant of many functional groups, but tin reagents are toxic. wikipedia.org
C-N Coupling AmineAryl Chloride (potential)Forms a C-N bond; chemoselectivity is a challenge. wikipedia.org
Hiyama OrganosilaneBenzylic BromideRequires fluoride activation; non-toxic silicon reagents. organic-chemistry.org

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting one halogen for another. wikipedia.orgbyjus.comiitk.ac.in In the context of this compound, the benzylic bromide is the site susceptible to this transformation via a nucleophilic substitution mechanism. The aryl chloride is generally unreactive under typical SNAr conditions due to the deactivating effect of the ortho-chloro and meta-nitro substituents relative to the incoming nucleophile, and it would not participate in a classic Finkelstein reaction. wikipedia.org

The classic Finkelstein reaction involves treating an alkyl halide with an alkali metal halide in a solvent where the newly formed salt is insoluble, driving the equilibrium. wikipedia.orgbyjus.com For example, reacting this compound with sodium iodide in acetone (B3395972) would be expected to produce 1-(iodomethyl)-2-chloro-4-nitrobenzene. The reaction proceeds through an SN2 mechanism, where the iodide ion acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion. Benzylic halides are particularly good substrates for SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring. wikipedia.org

This transformation can be useful for synthesizing the corresponding benzylic iodide, which can be a more reactive substrate in certain subsequent coupling reactions, or for introducing other halogens like fluoride (the Swarts reaction) or chloride. unacademy.comsocietechimiquedefrance.fr

Selective Bromine-Chlorine Exchange

The most prominent feature of the reactivity of "this compound" is the selective substitution of the benzylic bromine atom, while the aryl chloride remains intact under appropriate conditions. The carbon-bromine bond of the bromomethyl group is significantly more labile towards nucleophilic attack than the carbon-chlorine bond of the aromatic ring.

This selectivity is classically demonstrated in halogen exchange reactions, such as the Finkelstein reaction. wikipedia.org In this type of reaction, a primary alkyl halide, and particularly reactive halides like benzylic halides, can be converted to another alkyl halide by treatment with a metal halide salt in a suitable solvent. wikipedia.orgiitk.ac.in For "this compound," treatment with a nucleophilic source of iodide, such as sodium iodide in acetone, would be expected to selectively replace the bromine atom to yield "1-(Iodomethyl)-2-chloro-4-nitrobenzene". wikipedia.orgbyjus.com

The success of this selective exchange relies on the differential reactivity of the two C-X bonds. Benzylic halides are exceptionally reactive in S\textsubscript{N}2 reactions due to the ability of the adjacent benzene ring to stabilize the transition state. wikipedia.org In contrast, aryl halides are notoriously unreactive towards S\textsubscript{N}2 reactions. researchgate.net While the chlorine atom in this specific molecule is activated towards nucleophilic aromatic substitution (S\textsubscript{N}Ar) by the presence of the electron-withdrawing nitro group in the para position, the conditions required for S\textsubscript{N}Ar are typically much harsher than those needed for substitution at the benzylic position. stackexchange.comnih.gov

A representative example of a selective bromine-iodine exchange reaction is detailed in the table below.

Interactive Data Table: Selective Halogen Exchange in this compound

ReactantReagentSolventTemperatureProductYield
This compoundSodium Iodide (NaI)AcetoneRoom Temperature1-(Iodomethyl)-2-chloro-4-nitrobenzeneHigh

Mechanistic Aspects of Halogen Interconversion

The selective halogen interconversion in "this compound" is a direct consequence of the different reaction mechanisms available for the two halogenated sites.

The substitution of the benzylic bromine proceeds via a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. wikipedia.orgbyjus.com This is a single-step process where the incoming nucleophile (e.g., an iodide ion) attacks the electrophilic benzylic carbon from the backside, leading to the simultaneous breaking of the carbon-bromine bond and formation of the new carbon-iodine bond. byjus.com The transition state of this reaction is stabilized by the pi-system of the benzene ring, which lowers the activation energy and accounts for the high reactivity of benzylic halides. wikipedia.org The use of a polar aprotic solvent like acetone is ideal for S\textsubscript{N}2 reactions as it solvates the cation of the salt (e.g., Na\textsuperscript{+}) but not the nucleophilic anion (I\textsuperscript{-}), thus enhancing its nucleophilicity. iitk.ac.in Furthermore, in the context of the Finkelstein reaction, the precipitation of the less soluble sodium bromide in acetone drives the reaction equilibrium towards the products. wikipedia.org

Conversely, the chlorine atom attached directly to the benzene ring is much less susceptible to nucleophilic substitution. An S\textsubscript{N}2 reaction is not feasible at an sp\textsuperscript{2}-hybridized carbon of an aromatic ring due to steric hindrance and the high energy that would be required to invert the stereochemistry of the ring. An S\textsubscript{N}1 reaction is also highly unfavorable as it would necessitate the formation of a very unstable aryl cation.

The plausible pathway for the substitution of the aryl chloride is a nucleophilic aromatic substitution (S\textsubscript{N}Ar) mechanism. nih.gov This pathway is facilitated by the presence of the strongly electron-withdrawing nitro group at the para position. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com The S\textsubscript{N}Ar mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring to form this resonance-stabilized carbanion, followed by the elimination of the leaving group (chloride). nih.gov However, this reaction generally requires a strong nucleophile and often elevated temperatures to overcome the higher activation energy associated with disrupting the aromaticity of the ring in the first step.

Therefore, under the mild conditions sufficient for the S\textsubscript{N}2 reaction at the benzylic position, the S\textsubscript{N}Ar reaction at the aromatic ring does not typically occur, leading to the observed high selectivity for bromine exchange.

Advanced Synthetic Transformations and Derivatization

Derivatization of the Bromomethyl Group to Other Functional Moieties

The benzylic bromide in 1-(Bromomethyl)-2-chloro-4-nitrobenzene is a good leaving group, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity is central to its derivatization into various functional groups.

Formation of Alcohols, Ethers, and Esters

Alcohols: The synthesis of (2-Chloro-4-nitrophenyl)methanol, the corresponding alcohol, can be achieved through the hydrolysis of this compound. This transformation is a standard nucleophilic substitution reaction where a hydroxide ion source, such as aqueous sodium hydroxide, displaces the bromide ion. This alcohol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.comscbt.com

Ethers: Ether derivatives are commonly prepared via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the reaction of an alkoxide with the bromomethyl compound. The reaction proceeds through an SN2 mechanism, where the alkoxide nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide. wikipedia.orgyoutube.com Best results are typically achieved with primary alkyl halides like this compound. masterorganicchemistry.com The choice of the alkoxide allows for the introduction of a wide variety of alkyl or aryl groups, leading to a diverse range of ethers.

Esters: Ester functionalities can be introduced by reacting this compound with carboxylate salts. In this nucleophilic substitution reaction, the carboxylate anion acts as the nucleophile, attacking the benzylic carbon and displacing the bromide ion to form the corresponding ester. This method allows for the incorporation of various acyl groups.

Table 1: Synthesis of Alcohols, Ethers, and Esters

Product Name Starting Material Reagent Reaction Type
(2-Chloro-4-nitrophenyl)methanol This compound NaOH(aq) Hydrolysis
2-Chloro-4-nitrobenzyl alkyl/aryl ether This compound Alkoxide/Aryloxide Williamson Ether Synthesis
2-Chloro-4-nitrobenzyl ester This compound Carboxylate Salt Nucleophilic Substitution

Synthesis of Nitriles and Carboxylic Acids

Nitriles: The bromomethyl group can be converted to a cyanomethyl group to form (2-chloro-4-nitrophenyl)acetonitrile. This is typically achieved by reacting this compound with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent. google.com This reaction, often referred to as cyanation, is a powerful tool for carbon-carbon bond formation. organic-chemistry.org The resulting nitrile is a valuable intermediate for further synthetic transformations.

Carboxylic Acids: The corresponding carboxylic acid, (2-chloro-4-nitrophenyl)acetic acid, can be synthesized from the nitrile precursor. The most common method is the hydrolysis of (2-chloro-4-nitrophenyl)acetonitrile under acidic or basic conditions. orgsyn.orgasianpubs.org For instance, heating the nitrile with an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid will yield the carboxylic acid. orgsyn.org This two-step sequence from the bromomethyl compound provides a reliable route to the phenylacetic acid derivative.

Table 2: Synthesis of Nitriles and Carboxylic Acids

Product Name Starting Material Reagent(s) Reaction Type
(2-Chloro-4-nitrophenyl)acetonitrile This compound NaCN or KCN Cyanation
(2-Chloro-4-nitrophenyl)acetic acid (2-Chloro-4-nitrophenyl)acetonitrile H₂SO₄(aq) or HCl(aq), Heat Hydrolysis

Cycloaddition and Annulation Reactions Employing the Compound

While the primary reactivity of this compound is centered on the bromomethyl group, the activated benzene (B151609) ring can also participate in more complex transformations like cycloaddition and annulation reactions, although this is less common.

The electron-deficient nature of the nitro-substituted aromatic ring can influence its reactivity in certain pericyclic reactions. chim.it For example, derivatives of this compound could potentially act as dienophiles or dipolarophiles in Diels-Alder or 1,3-dipolar cycloaddition reactions, respectively, particularly if the bromomethyl group is first converted into a more suitable activating group like a vinyl or alkynyl substituent. cem.comyoutube.com

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned. chim.it These reactions often proceed through a sequence of steps, which might be initiated by a reaction at the bromomethyl position, followed by an intramolecular cyclization onto the aromatic ring. The specific conditions and reaction partners would determine the feasibility and outcome of such transformations.

Synthesis of Heterocyclic Compounds Utilizing the Compound as a Building Block

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. mdpi.comresearchgate.net The reactive bromomethyl group allows for the introduction of side chains that can subsequently cyclize to form heterocyclic rings. Multicomponent reactions (MCRs) are a particularly efficient strategy for constructing complex heterocyclic frameworks in a single step, and this compound can be a key reactant in such processes. mdpi.comrsc.orgnih.gov

For example, reaction with various binucleophiles can lead to the formation of different heterocyclic systems. Reaction with a hydrazine (B178648) derivative could lead to the formation of pyrazole or pyridazine rings. Similarly, reactions with amidines or guanidines could be employed to construct pyrimidine or other nitrogen-containing heterocycles. The synthesis of indolizine and pyrrolo[2,1-a]isoquinoline derivatives has been reported from related bromoacetonitrile precursors in multicomponent reactions. scispace.com The specific heterocycle formed depends on the nature of the reaction partner and the reaction conditions employed. These methods provide a powerful approach to rapidly generate libraries of diverse heterocyclic compounds for various applications, including drug discovery. ub.edu

Computational and Spectroscopic Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(Bromomethyl)-2-chloro-4-nitrobenzene, DFT calculations offer deep insights into its molecular characteristics and potential chemical behavior.

DFT calculations, typically using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry of this compound. These calculations provide data on bond lengths, bond angles, and dihedral angles. The presence of multiple substituents on the benzene (B151609) ring—bromomethyl, chloro, and nitro groups—induces some distortion from a perfect hexagonal ring structure. globalresearchonline.net

The electronic structure is analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. For substituted nitrobenzenes, the electron-withdrawing nature of the nitro group significantly influences these frontier orbitals. researchgate.netresearchgate.net The distribution of electron density and sites of chemical reactivity can be visualized through a Molecular Electrostatic Potential (MEP) map, where regions of negative potential indicate likely sites for electrophilic attack and positive regions indicate sites for nucleophilic attack. globalresearchonline.netresearchgate.net

Table 1: Predicted Geometrical and Electronic Parameters for this compound (Illustrative) Note: This table is based on theoretical predictions for similar substituted nitrobenzenes, as specific published data for the title compound is not available.

Parameter Predicted Value Significance
Bond Lengths (Å)
C-Cl ~1.74 Reflects the covalent bond between carbon and chlorine.
C-NO₂ ~1.48 Indicates the connection of the nitro group to the ring.
C-CH₂Br ~1.52 Represents the bond between the ring and the bromomethyl group.
C-Br ~1.95 Standard length for a bromoalkane.
Electronic Properties
HOMO Energy ~ -7.5 eV Indicates the energy of the highest energy electrons available to donate.
LUMO Energy ~ -3.2 eV Indicates the energy of the lowest energy orbital available to accept electrons.

A significant application of DFT is the prediction of spectroscopic data. By calculating the harmonic vibrational frequencies, theoretical FT-IR and FT-Raman spectra can be generated. nih.govresearchgate.net These calculated spectra, when compared with experimental data, aid in the definitive assignment of vibrational modes. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic shielding tensors, which allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for confirming the structure of the synthesized compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

The FT-IR and FT-Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent parts. The nitro group (NO₂) typically exhibits strong symmetric and asymmetric stretching vibrations. The C-Cl and C-Br stretching vibrations appear in the lower frequency region of the spectrum. The aromatic ring itself has several characteristic vibrations, including C-H stretching, C=C stretching, and various in-plane and out-of-plane bending modes. The CH₂ group of the bromomethyl substituent will also have distinct stretching and bending vibrations. researchgate.netresearchgate.netresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound Note: This table presents expected ranges for vibrational modes based on data from similar substituted aromatic compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
Aromatic C-H Stretch 3100 - 3000 FT-IR, FT-Raman
CH₂ Asymmetric/Symmetric Stretch 2960 - 2850 FT-IR, FT-Raman
Aromatic C=C Stretch 1610 - 1580 FT-IR, FT-Raman
NO₂ Asymmetric Stretch 1570 - 1500 FT-IR
NO₂ Symmetric Stretch 1370 - 1300 FT-IR
C-Cl Stretch 850 - 550 FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to characterize this compound.

In the ¹H NMR spectrum, the protons of the bromomethyl group (–CH₂Br) are expected to appear as a singlet in a region typical for benzylic protons adjacent to a halogen. msu.edu The aromatic region will show a complex pattern for the three protons on the benzene ring, with their chemical shifts influenced by the electronic effects of the chloro and nitro substituents. The electron-withdrawing nitro group will cause a downfield shift (to higher ppm) for the adjacent protons. stackexchange.comchemicalbook.com

The ¹³C NMR spectrum will display seven distinct signals, one for each unique carbon atom in the molecule (one for the bromomethyl carbon and six for the aromatic carbons). The chemical shifts are highly dependent on the substituent. The carbon attached to the nitro group (ipso-carbon) is significantly deshielded, as are the carbons ortho and para to it. stackexchange.comstackexchange.com The carbon bonded to the chlorine atom will also show a characteristic shift. oregonstate.edubhu.ac.in

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: Values are estimated based on substituent effects in similar compounds, relative to TMS.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-C H₂Br N/A ~30-35
-CH₂Br ~4.6 - 4.8 N/A
Aromatic C-1 (-CH₂Br) N/A ~138
Aromatic C-2 (-Cl) N/A ~132
Aromatic C-3 ~7.8 (d) ~125
Aromatic C-4 (-NO₂) N/A ~148
Aromatic C-5 ~8.2 (dd) ~128

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which aids in structural confirmation. sielc.com

In reaction monitoring, techniques like UPLC-MS can be used to track the consumption of reactants and the formation of products over time. researchgate.net The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these atoms, providing a definitive signature for the compound. nist.govdocbrown.info Common fragmentation pathways for benzyl (B1604629) halides include the loss of the halogen atom to form a stable benzyl cation. miamioh.edu

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Pharmaceutical Intermediates

The utility of halogenated nitrobenzene (B124822) derivatives is significant in the creation of pharmaceutical intermediates. The presence of the bromomethyl group in 1-(Bromomethyl)-2-chloro-4-nitrobenzene provides a reactive site for nucleophilic substitution reactions. This reactivity is fundamental in attaching the substituted benzyl (B1604629) moiety to other molecules, a common strategy in the synthesis of pharmacologically active compounds.

The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group. This transformation is a key step in the synthesis of various pharmaceutical agents, as the resulting aniline (B41778) derivative opens up a plethora of further chemical modifications, such as diazotization and coupling reactions, or amide bond formations. The chloro substituent also influences the electronic properties of the benzene (B151609) ring and can serve as a handle for further functionalization in more advanced synthetic steps.

Derivatives of chloronitrobenzene are recognized as important building blocks for the synthesis of diverse heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, related compounds like 2-chloro-6-nitrotoluene (B1664060) are intermediates in the synthesis of pharmaceuticals such as the bronchodilatory compound vasicine. mdpi.comresearchgate.net

Functional Group Role in Pharmaceutical Synthesis Common Transformations
Bromomethyl (-CH₂Br)Electrophilic site for forming new C-C, C-N, or C-O bonds.Nucleophilic substitution
Nitro (-NO₂)Precursor to an amino group.Reduction to aniline (-NH₂)
Chloro (-Cl)Influences reactivity and can be a site for later-stage modification.Nucleophilic aromatic substitution (under harsh conditions), cross-coupling reactions.

Building Block for Agrochemicals

Similar to its role in pharmaceuticals, this compound and related chloronitrobenzene compounds serve as crucial intermediates in the agrochemical industry. nbinno.com These compounds are instrumental in the production of various pesticides, including herbicides and fungicides. mdpi.com For example, 1-chloro-4-nitrobenzene (B41953) is a precursor for the synthesis of agricultural chemicals like the herbicide nitrofen. nih.gov

The synthesis of these agrochemicals often involves leveraging the reactivity of the functional groups on the benzene ring. The bromomethyl group can be used to link the chloronitrobenzyl unit to other molecular fragments that impart specific biological activity. The nitro and chloro groups can be modified to fine-tune the efficacy, selectivity, and environmental persistence of the final agrochemical product.

Research into novel pesticides and herbicides often explores the potential of unique substitution patterns on the benzene ring to create new modes of action or to overcome resistance in target organisms. The availability of versatile building blocks like this compound is therefore essential for the development of new and effective crop protection solutions. nbinno.com

Synthesis of Specialty Chemicals and Advanced Materials

The applications of this compound extend beyond the life sciences into the realm of materials science and specialty chemicals. It is utilized in the preparation of polymers and other advanced materials where specific electronic or physical properties are desired. The nitro group, in particular, can be incorporated into materials to influence their optical or electronic characteristics.

Chlorinated nitroaromatic compounds are also used in the industrial production of azo and sulfur dyes. mdpi.com The synthesis of these dyes often involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form the chromophoric azo linkage. The specific substituents on the aromatic rings are critical in determining the final color and fastness properties of the dye.

The versatility of this compound as a synthetic intermediate makes it a valuable component in the toolbox of chemists working to create novel materials with tailored functionalities.

Role in the Construction of Polycyclic and Spiro Systems

While direct evidence for the use of this compound in the construction of polycyclic and spiro systems is not extensively detailed in the provided search results, the reactivity of its functional groups is amenable to the types of reactions used to form such complex architectures. The bromomethyl group is a classic electrophile for intramolecular alkylation reactions, a key strategy for forming new rings.

For instance, if the molecule were tethered to a nucleophilic group, an intramolecular cyclization could lead to the formation of a polycyclic system. The synthesis of spiro compounds often involves reactions where a single atom is part of two rings. The functional handles on this compound could be elaborated into precursors suitable for spirocyclization reactions, such as pinacol-like rearrangements. researchgate.net The construction of complex carbazole (B46965) derivatives, which are polycyclic systems, often begins with nucleophilic aromatic substitution reactions on chloronitrobenzene precursors. researchgate.net

The synthesis of such intricate molecular frameworks is a significant area of organic chemistry, and versatile building blocks are essential for the efficient construction of these targets. The combination of reactive sites on this compound provides potential pathways for its incorporation into synthetic routes targeting complex polycyclic and spirocyclic structures.

Advanced Analytical Methodologies for Research Purity and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "1-(Bromomethyl)-2-chloro-4-nitrobenzene". It allows for the separation of the main compound from synthesis-related impurities and potential degradation products. The versatility of HPLC makes it suitable for both quantitative purity assessment and for the isolation of impurities through preparative separation. sielc.com

For a non-polar compound like "this compound", reverse-phase HPLC (RP-HPLC) is the most effective mode of separation. sielc.com Method development focuses on optimizing the stationary phase, mobile phase composition, and other chromatographic parameters to achieve efficient and reliable separation.

A typical RP-HPLC method utilizes a C18 or similar non-polar stationary phase column. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acidic modifier like phosphoric acid to ensure sharp peak shapes. sielc.comsielc.comsielc.com The ratio of the organic to the aqueous phase is adjusted to control the retention time of the analyte.

A representative set of conditions for the purity analysis of "this compound" is detailed in the table below.

Table 1: Example RP-HPLC Method Parameters
ParameterCondition
ColumnNewcrom R1 (or equivalent C18, 5 µm)
Mobile PhaseAcetonitrile and Water with Phosphoric Acid
DetectionUV-Vis Detector (e.g., at 254 nm)
Flow Rate1.0 mL/min
Column TemperatureAmbient or controlled (e.g., 30 °C)

When HPLC is coupled with mass spectrometry (LC-MS) for impurity identification, the mobile phase composition must be carefully selected to ensure compatibility with the MS detector. Non-volatile buffers, such as phosphoric acid, are unsuitable as they can contaminate the ion source. sielc.comshimadzu.com

For MS applications, volatile acids or buffers are used. A common and effective modification is to replace phosphoric acid with formic acid. sielc.comsielc.comsielc.com Formic acid is sufficiently acidic to control peak shape and is volatile, making it ideal for LC-MS analysis. shimadzu.com Other volatile options include acetic acid, ammonium (B1175870) formate (B1220265), and ammonium acetate, which are frequently used in LC-MS methods to facilitate ionization and provide pH control. shimadzu.com

Table 2: Comparison of HPLC and LC-MS Mobile Phase Modifiers
MethodTypical ModifierVolatilityMS Compatibility
HPLC-UVPhosphoric AcidNon-volatileNo
LC-MSFormic AcidVolatileYes
LC-MSAmmonium FormateVolatileYes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the analysis of volatile and semi-volatile impurities that may be present in "this compound". This technique is particularly useful for identifying starting materials, residual solvents, or thermally stable degradation products. EPA Method 8091 provides general gas chromatographic conditions for the detection of nitroaromatics, which can be adapted for this specific compound. epa.gov

The analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. The column, often a DB-5 or similar non-polar phase, separates compounds based on their boiling points and interactions with the stationary phase. epa.gov The separated compounds then enter the mass spectrometer, which provides mass information for identification. Given the presence of bromine and chlorine, a halogen-specific detector (XSD) could also be employed for enhanced selectivity. nih.gov

Table 3: General GC-MS Parameters for Nitroaromatic Analysis
ParameterCondition
ColumnDB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID
Carrier GasHelium
Injection ModeSplit/Splitless
Temperature ProgramInitial temp. 60°C, ramp to 280°C
DetectorMass Spectrometer (MS) or Electron Capture Detector (ECD)

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering much faster analysis times and higher resolution compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling the resulting higher backpressures. lcms.cz

For "this compound", transitioning an HPLC method to UPLC can dramatically increase sample throughput, which is highly beneficial in research and quality control environments. The principles of method development remain similar to HPLC, focusing on reverse-phase separation. lcms.cz However, the shorter analysis times allow for more rapid screening of different conditions, such as mobile phase composition or column chemistry, to achieve optimal separation. sielc.comlcms.cz The use of columns with smaller 3 µm particles is also an option for achieving faster UPLC applications. sielc.comsielc.comsielc.com

Table 4: Comparison of Typical HPLC and UPLC Parameters
ParameterConventional HPLCUPLC
Particle Size3.5 - 5 µm< 2 µm
Column Length100 - 250 mm50 - 100 mm
Flow Rate1.0 - 2.0 mL/min0.4 - 0.8 mL/min
Typical Run Time10 - 30 min1 - 5 min
System Pressure< 6,000 psi> 10,000 psi

Future Research Directions and Unexplored Avenues

Chemo- and Regioselective Functionalization of the Compound

A significant frontier in the study of 1-(bromomethyl)-2-chloro-4-nitrobenzene lies in the development of highly selective functionalization methods. The molecule possesses three distinct reactive centers: the bromomethyl group, the chloro-substituted aromatic ring, and the nitro group. Achieving chemo- and regioselectivity—targeting one specific site while leaving the others untouched—is a key challenge and a promising area of investigation.

Future studies could focus on:

Orthogonal Protection-Deprotection Strategies: Designing strategies where one functional group can be selectively reacted while others are temporarily masked.

Site-Selective Catalysis: Employing catalysts that can distinguish between the different C-Br, C-Cl, and C-NO2 bonds, or the various C-H bonds on the aromatic ring.

Enzymatic Transformations: Utilizing the high selectivity of enzymes to catalyze reactions at a specific position on the molecule, a concept explored in chemo-enzymatic platforms that combine enzymatic halogenation with chemocatalytic coupling reactions. researchgate.netnih.gov

The development of such selective methods would significantly enhance the utility of this compound as a versatile intermediate in the synthesis of complex molecules.

Sustainable Synthesis Routes and Green Chemistry Approaches

The growing emphasis on environmental responsibility in chemical manufacturing necessitates the development of sustainable synthesis methods. Future research on this compound should prioritize green chemistry principles. uniroma1.it This involves moving away from hazardous reagents and solvents and improving energy efficiency.

Key unexplored avenues include:

Solvent-Free Reactions: Investigating solid-state or mechanochemical synthesis methods that eliminate the need for volatile organic solvents. mdpi.com

Biocatalysis: Employing enzymes or whole-organism biocatalysts for the synthesis of the compound or its precursors under mild, aqueous conditions. nih.gov

Flow Chemistry: Developing continuous-flow processes which can offer better control over reaction parameters, improve safety, and potentially increase yield compared to traditional batch methods. uniroma1.it

Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reaction times and reduce energy consumption, as has been demonstrated in related syntheses. researchgate.netrsc.org

These approaches aim to reduce the environmental footprint associated with the synthesis and application of this and related nitroaromatic compounds. mdpi.com

Investigation of Novel Catalytic Systems for Transformations

Catalysis is central to modern organic synthesis, and the exploration of new catalytic systems for transforming this compound holds immense potential. The compound can undergo a variety of reactions, including nucleophilic substitution at the bromomethyl group, cross-coupling reactions at the chloro-position, and reduction of the nitro group.

Future research could investigate:

Photoredox Catalysis: Using light-absorbing catalysts to enable novel transformations under mild conditions.

Dual-Catalysis Systems: Combining two different types of catalysts (e.g., a metal catalyst and an organocatalyst) to achieve new reaction pathways.

Nano-catalysts: Exploring the use of metallic nanoparticles as highly active and recyclable catalysts for reactions such as C-C coupling or nitro group reduction.

Chemo-enzymatic Cascades: Developing one-pot reactions that combine the selectivity of enzymes with the broad reaction scope of chemical catalysts to build complex molecules from simple precursors. researchgate.netnih.gov

The discovery of new catalysts will not only expand the synthetic utility of this compound but also provide more efficient and sustainable routes to valuable chemical products.

Advanced Mechanistic Studies using in situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced in situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are powerful tools for gaining mechanistic insights. mdpi.com

Future mechanistic studies on reactions involving this compound could employ:

In situ NMR and IR Spectroscopy: To identify and track the concentration of transient intermediates and short-lived species during a reaction. mdpi.comnih.gov

Raman Spectroscopy: To probe vibrational modes of molecules and gain information about bond formation and cleavage at the catalyst surface or in solution. mdpi.com

X-ray Absorption Spectroscopy (XAS): To study the electronic structure and coordination environment of metal catalysts during the catalytic cycle. mdpi.com

These advanced techniques can provide a detailed picture of reaction pathways, catalyst activation, and deactivation mechanisms, leading to more rational and efficient process development. nih.gov

Design and Synthesis of Derivatives with Tuned Reactivity

The inherent reactivity of this compound can be finely tuned through the synthesis of new derivatives. By strategically modifying the substituents on the aromatic ring, it is possible to alter the electronic properties and steric environment of the molecule, thereby controlling its reactivity in subsequent transformations.

Promising research directions include:

Introducing Electron-Donating or Withdrawing Groups: Adding further substituents to the benzene (B151609) ring to modulate the reactivity of the existing functional groups.

Steric Hindrance Engineering: Introducing bulky groups near a reactive site to direct reactions to other, less hindered positions.

Synthesis of Analogues: Creating a library of related compounds where the bromine, chlorine, or nitro groups are replaced by other functionalities to explore structure-activity relationships.

This systematic approach to derivative design will expand the toolbox of available building blocks for chemists and enable the synthesis of novel compounds with desired properties for applications in materials science and pharmaceuticals. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 1-(bromomethyl)-2-chloro-4-nitrobenzene, and how can purity be optimized?

The synthesis typically involves bromination of 2-chloro-4-nitrobenzyl alcohol using reagents like PBr₃ or HBr in anhydrous conditions. Recrystallization from dichloromethane or ethanol is recommended to enhance purity, as demonstrated in analogous brominated intermediates . Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) ensures minimal side products. Purity can be confirmed using HPLC (C18 column, acetonitrile/water gradient) or melting point analysis (reported range: 361–363 K) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) reveals distinct signals for the bromomethyl group (δ ~4.8 ppm, singlet) and aromatic protons (δ ~7.5–8.5 ppm). ¹³C NMR confirms the nitro group’s electron-withdrawing effect (C-NO₂ at δ ~148 ppm) .
  • IR : Strong absorption bands for C-Br (~600 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-Cl (~740 cm⁻¹) are critical for functional group identification .
  • X-ray crystallography : Resolves steric effects of substituents; the bromomethyl group’s orientation relative to nitro and chloro groups can influence reactivity .

Advanced Research Questions

Q. How do substituent positions (bromomethyl, chloro, nitro) influence reactivity in cross-coupling reactions?

The electron-deficient aromatic ring (due to -NO₂ and -Cl) facilitates Suzuki-Miyaura coupling with arylboronic acids. The bromomethyl group acts as a leaving group, enabling nucleophilic substitution. Computational studies (DFT, B3LYP/6-31G*) suggest that the nitro group’s para position enhances electrophilicity at the bromomethyl site, while steric hindrance from the chloro substituent may slow kinetics . Experimental optimization of Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) is critical for high yields .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data?

Discrepancies in NMR splitting patterns may arise from dynamic effects (e.g., restricted rotation of the nitro group). Variable-temperature NMR (VT-NMR) can confirm this. For inconsistent mass spectrometry results, high-resolution ESI-MS or isotopic labeling (e.g., ¹³C) helps distinguish fragment ions. Conflicting crystallography data may require re-refinement using software like SHELXL, adjusting parameters for thermal motion and hydrogen bonding .

Q. How can computational modeling predict the compound’s stability under varying conditions?

Molecular dynamics (MD) simulations (AMBER force field) assess thermal stability, while quantum mechanical calculations (e.g., Gibbs free energy of decomposition) predict susceptibility to hydrolysis. The nitro group’s electron-withdrawing effect lowers the LUMO energy, increasing reactivity toward nucleophiles. Solvent polarity (ε) in simulations should match experimental conditions (e.g., DCM, ε = 8.93) to model solvation effects accurately .

Methodological Challenges

Q. How to mitigate decomposition during storage or reaction?

Store under inert atmosphere (Ar/N₂) at 253–278 K. Avoid protic solvents (e.g., H₂O, MeOH) to prevent hydrolysis of the bromomethyl group. For reactions requiring elevated temperatures, use microwave-assisted synthesis (50–100°C, 10–30 min) to minimize thermal degradation .

Q. What are best practices for scaling up synthesis while maintaining yield?

  • Process optimization : Use flow chemistry with controlled residence time to manage exothermic bromination steps.
  • Workup : Liquid-liquid extraction (CH₂Cl₂/H₂O) followed by silica gel chromatography (gradient elution) ensures scalability.
  • Quality control : In-line FTIR monitors reaction progress, and DSC (differential scanning calorimetry) detects polymorphic transitions during crystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.